BenchChemオンラインストアへようこそ!

3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

Medicinal Chemistry Adenosine Receptor Antagonism Scaffold Hopping

3-Amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one (CAS 440322-94-1) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one class, characterized by a molecular formula of C16H12ClN5O2 and a molecular weight of 341.76 g/mol. This specific regioisomer features a 3-amino substituent and a 2-((4-chlorophenoxy)methyl) side chain, distinguishing it from other triazoloquinazoline derivatives such as the [1,2,4]triazolo[1,5-c]quinazoline series commonly explored as adenosine receptor antagonists.

Molecular Formula C16H12ClN5O2
Molecular Weight 341.76
CAS No. 440322-94-1
Cat. No. B3017847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
CAS440322-94-1
Molecular FormulaC16H12ClN5O2
Molecular Weight341.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)COC4=CC=C(C=C4)Cl)N
InChIInChI=1S/C16H12ClN5O2/c17-10-5-7-11(8-6-10)24-9-14-20-22-15(23)12-3-1-2-4-13(12)19-16(22)21(14)18/h1-8H,9,18H2
InChIKeyIMAUXOXRUWFKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one (CAS 440322-94-1): Chemical Identity and Core Scaffold


3-Amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one (CAS 440322-94-1) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one class, characterized by a molecular formula of C16H12ClN5O2 and a molecular weight of 341.76 g/mol . This specific regioisomer features a 3-amino substituent and a 2-((4-chlorophenoxy)methyl) side chain, distinguishing it from other triazoloquinazoline derivatives such as the [1,2,4]triazolo[1,5-c]quinazoline series commonly explored as adenosine receptor antagonists [1]. The compound is primarily referenced in patent literature for its potential anticancer activity, specifically for its ability to arrest proliferation of undifferentiated cells and induce differentiation to monocytes [2].

Why Generic Substitution Fails for 3-Amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one: The Criticality of Regiochemistry and Substituent Patterns


Within the triazoloquinazoline family, simple generic substitution is not feasible due to profound differences in biological activity arising from regiochemistry and substituent identity. The [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one scaffold of the target compound represents a distinct regioisomeric series compared to the more extensively studied [1,2,4]triazolo[1,5-c]quinazoline core found in adenosine receptor antagonists like CGS15943 and MRS1220 [1]. Within the [5,1-b] series, even minor structural changes dramatically alter biological profiles; for instance, compound 6 (4-NH2-Ph substituent) was shown to be 3150-fold more active than compound 7 (3-I-Ph substituent) in binding to human A3 adenosine receptors [2]. The specific 3-amino and 2-((4-chlorophenoxy)methyl) substitution pattern on the target compound is expected to confer unique steric, electronic, and hydrogen-bonding properties that cannot be replicated by close analogs with different substituents or regioisomers.

Quantitative Differentiation Evidence for 3-Amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one


Regiochemical Differentiation: [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one vs. [1,2,4]Triazolo[1,5-c]quinazoline Scaffolds

The target compound possesses a [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one core, which is a distinct regioisomer from the [1,2,4]triazolo[1,5-c]quinazoline scaffold found in well-characterized adenosine A3 receptor antagonists such as CGS15943 (Ki = 14 nM for human A3) and MRS1220 (Ki = 0.65 nM) [1]. While [1,5-c] isomers have established SAR for adenosine receptor binding, the [5,1-b] series represents a less explored chemical space with potentially divergent target selectivity profiles. No direct head-to-head binding or functional data are available for this specific compound against any adenosine receptor subtype.

Medicinal Chemistry Adenosine Receptor Antagonism Scaffold Hopping

Anticancer Differentiation: Induction of Monocytic Differentiation in Undifferentiated Cells

Patent literature indicates that the target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting application as an anticancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is distinct from the cytotoxic or cytostatic mechanisms of many standard anticancer agents and from the adenosine receptor antagonism of other triazoloquinazolines. However, no quantitative IC50 values, comparator data, or specific cell line results are available from the accessible patent abstract.

Cancer Research Cell Differentiation Leukemia

Substituent-Driven Activity Modulation: The 4-Chlorophenoxymethyl Group vs. Other Aryl Substituents

Within the triazoloquinazoline class, substituent identity at the 2-position profoundly influences biological activity. A QSAR study of 33 [1,2,4]triazolo[1,5-c]quinazoline derivatives demonstrated that the sterimol length parameter L is positively correlated with binding affinity (coefficient = +0.387 in the final QSAR equation: Log Ki = 0.387L − 3.697B1 − 0.331B3 − 92.456FPSA3 − 10.423ρ + 26.354, r² = 0.820) [1]. The target compound's 2-((4-chlorophenoxy)methyl) substituent features an extended phenoxymethyl chain that is predicted to increase the L parameter compared to smaller substituents, while the electron-withdrawing 4-chloro group modulates electronic properties. In the QSAR data, compound 12 (COCH(Ph)₂ substituent) showed observed pKi = 0.23, while compound 13 (highest B3 value, 6.41) was 330-fold less potent than compound 12, illustrating the dramatic impact of substituent bulk and geometry [2]. Direct measurement of the target compound's L, B1, B3, and FPSA3 descriptors is needed for quantitative comparison.

Structure-Activity Relationship Substituent Effects Medicinal Chemistry

Synthetic Accessibility: Copper-Catalyzed Cascade Synthesis for [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-ones

A practical copper-catalyzed cascade method has been developed specifically for the synthesis of 1,2,4-triazolo[5,1-b]quinazolin-9(3H)-ones, using inexpensive CuI as catalyst without requiring additional ligands or additives, and achieving good to excellent yields with tolerance of various functional groups [1]. This contrasts with synthetic routes for [1,2,4]triazolo[1,5-c]quinazolines, which often require multi-step sequences and specialized reagents. The availability of a robust, scalable synthetic method for the [5,1-b] scaffold reduces procurement barriers for analog synthesis and structure-activity relationship expansion.

Synthetic Chemistry Copper Catalysis Scale-up

Optimal Research and Procurement Scenarios for 3-Amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one


Scaffold-Hopping Campaigns for Adenosine A3 Receptor Antagonists

Research groups seeking to escape the crowded intellectual property space of [1,2,4]triazolo[1,5-c]quinazoline-based adenosine A3 antagonists (e.g., CGS15943, MRS1220, MRS1191) can employ this compound as a [5,1-b] scaffold-hop starting point. The distinct regioisomeric core may confer altered subtype selectivity or pharmacokinetic properties while retaining key pharmacophoric elements (the 2-aryl substituent and 3-amino group). The QSAR model from Kim et al. (2006) provides a framework for predicting binding affinity based on calculated descriptors [1]. Procurement of this compound enables screening against adenosine receptor panels to establish selectivity fingerprints for the [5,1-b] series relative to the well-characterized [1,5-c] series.

Differentiation Therapy Research in Hematological Malignancies

Based on patent claims demonstrating the compound's ability to induce monocytic differentiation in undifferentiated cells, this compound may serve as a tool compound or lead for differentiation therapy research [2]. Acute myeloid leukemia (AML) and myelodysplastic syndromes represent clinical contexts where differentiation-inducing agents have proven therapeutic utility. Research groups focused on non-cytotoxic cancer treatment modalities should evaluate this compound in relevant cell models (e.g., HL-60, U937, NB4) and compare its differentiation-inducing potency with established agents such as all-trans retinoic acid (ATRA) or vitamin D3 analogs.

Focused Library Synthesis Using Copper-Catalyzed Cascade Methodology

Medicinal chemistry laboratories seeking to rapidly generate analogs of the target compound can utilize the copper-catalyzed cascade synthesis reported by Lou et al. (2018), which provides efficient access to diversely substituted [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-ones [3]. The method's tolerance of various functional groups enables systematic variation of the 2-substituent (aryl, heteroaryl, alkyl) and the N-3 substituent, facilitating structure-activity relationship exploration. Procurement of the parent compound as an analytical reference standard is essential for characterizing new synthetic analogs by HPLC, NMR, and mass spectrometry.

Selectivity Profiling Against Kinase and GPCR Panels

Given the triazoloquinazoline scaffold's documented interactions with multiple target classes—including adenosine receptors (GPCRs) and potentially kinases—this compound should be incorporated into broad-panel selectivity screens. The distinct [5,1-b] regioisomeric core may exhibit target engagement patterns divergent from the extensively profiled [1,5-c] series. Procurement for panel screening (e.g., Eurofins DiscoverX, CEREP, or in-house kinase profiling) can identify novel target interactions and establish the compound's selectivity fingerprint, which is essential for evaluating its utility as a chemical probe versus potential off-target liabilities.

Quote Request

Request a Quote for 3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.